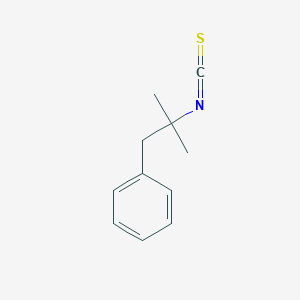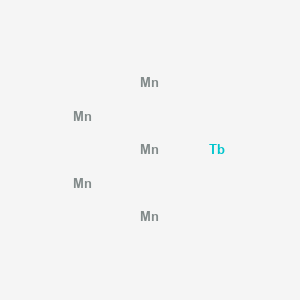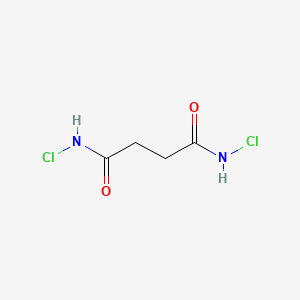
N~1~,N~4~-Dichlorobutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dichlorobutanediamide is an organic compound with the molecular formula C4H8Cl2N2O2 It is a derivative of butanediamide, where two chlorine atoms are substituted at the N1 and N4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~4~-Dichlorobutanediamide can be synthesized through several methods. One common approach involves the reaction of butanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction typically proceeds as follows:
C4H8N2O2+2SOCl2→C4H8Cl2N2O2+2SO2+2HCl
This method requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dichlorobutanediamide may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dichlorobutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like ammonia (NH~3~) or amines can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dichlorobutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dichlorobutanediamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dichlorobutanediamide: Similar in structure but with different substitution patterns.
N,N-Dichloroacetamide: A related compound with a shorter carbon chain.
N,N-Dichloropropanediamide: Another related compound with a different carbon chain length.
Uniqueness
N~1~,N~4~-Dichlorobutanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
64955-30-2 |
|---|---|
Molekularformel |
C4H6Cl2N2O2 |
Molekulargewicht |
185.01 g/mol |
IUPAC-Name |
N,N'-dichlorobutanediamide |
InChI |
InChI=1S/C4H6Cl2N2O2/c5-7-3(9)1-2-4(10)8-6/h1-2H2,(H,7,9)(H,8,10) |
InChI-Schlüssel |
LUYCJQWDIQOCJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NCl)C(=O)NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
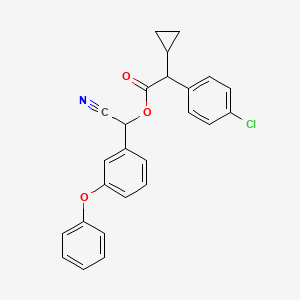
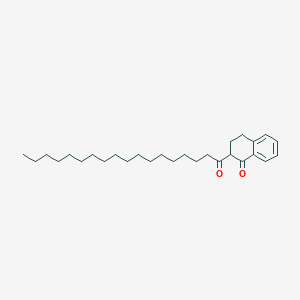
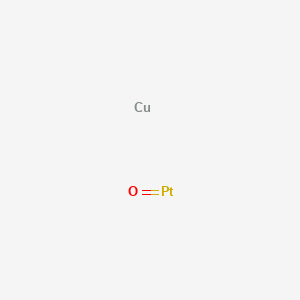
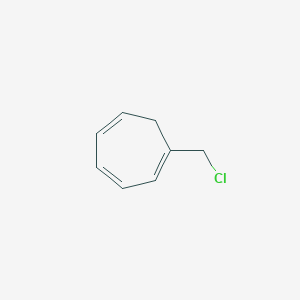
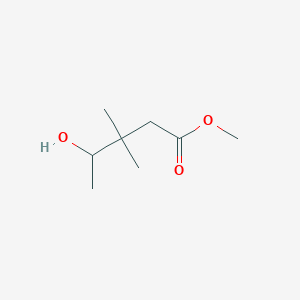
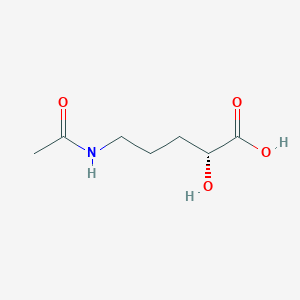
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
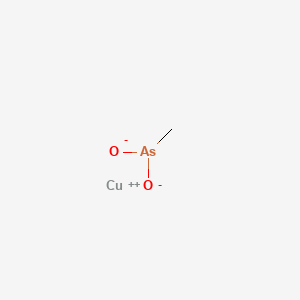
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

